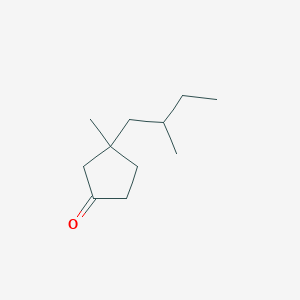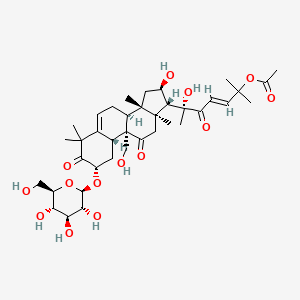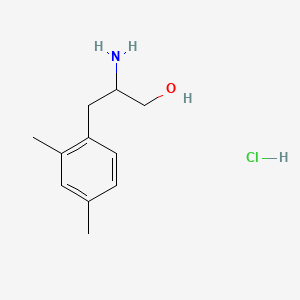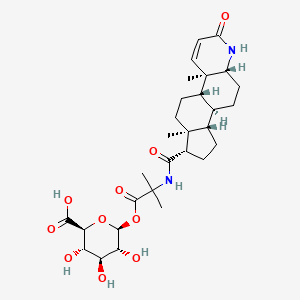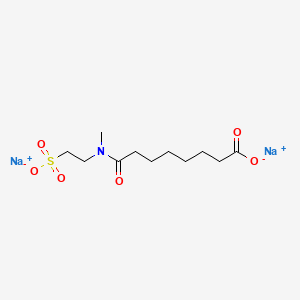
Sulfeptanic Acid Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfeptanic Acid Disodium Salt is a compound belonging to the class of sulfonic acid salts. Sulfonic acids are characterized by the presence of a sulfonic acid group (-SO3H) attached to an organic moiety. The disodium salt form is often used due to its enhanced stability and solubility in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Sulfeptanic Acid Disodium Salt can be synthesized through several methods. One common approach involves the sulfonation of an aromatic compound with sulfur trioxide (SO3) in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Aromatic Compound} + SO_3 \rightarrow \text{Sulfonic Acid} ] The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the disodium salt: [ \text{Sulfonic Acid} + 2NaOH \rightarrow \text{this compound} + H_2O ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The sulfonation reaction is typically carried out in large reactors with precise control over temperature and pressure. The neutralization step is also optimized to minimize the formation of by-products.
化学反応の分析
Types of Reactions
Sulfeptanic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products
The major products formed from these reactions include sulfonates, sulfides, thiols, and various substituted derivatives. These products have diverse applications in different fields.
科学的研究の応用
Sulfeptanic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Medicine: this compound is used in the formulation of certain pharmaceuticals, particularly as a counterion in drug salts.
Industry: It is used in the production of detergents, dyes, and ion-exchange resins.
作用機序
The mechanism of action of Sulfeptanic Acid Disodium Salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged species, making it effective in ion-exchange processes. In biological systems, it can interact with proteins and enzymes, affecting their activity and function.
類似化合物との比較
Similar Compounds
Methanesulfonic Acid: Another sulfonic acid with similar properties but different applications.
Toluene Sulfonic Acid: Commonly used in organic synthesis as a catalyst.
Naphthalene Sulfonic Acid: Used in the production of dyes and as a dispersant.
Uniqueness
Sulfeptanic Acid Disodium Salt is unique due to its specific molecular structure, which provides distinct solubility and stability characteristics. Its ability to form strong ionic bonds makes it particularly useful in applications requiring high ionic strength and stability.
特性
分子式 |
C11H19NNa2O6S |
|---|---|
分子量 |
339.32 g/mol |
IUPAC名 |
disodium;8-[methyl(2-sulfonatoethyl)amino]-8-oxooctanoate |
InChI |
InChI=1S/C11H21NO6S.2Na/c1-12(8-9-19(16,17)18)10(13)6-4-2-3-5-7-11(14)15;;/h2-9H2,1H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChIキー |
LYGQSBKLJBLUGQ-UHFFFAOYSA-L |
正規SMILES |
CN(CCS(=O)(=O)[O-])C(=O)CCCCCCC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


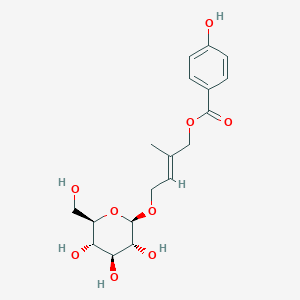
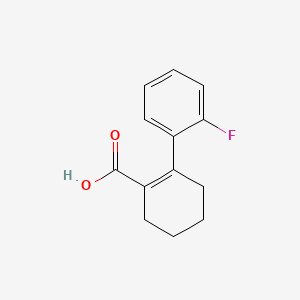
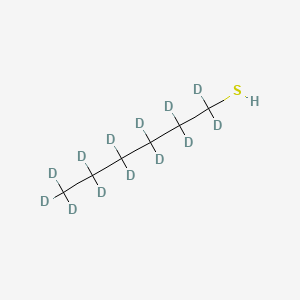
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)
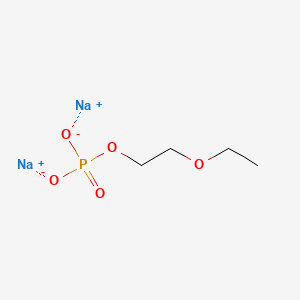
![cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
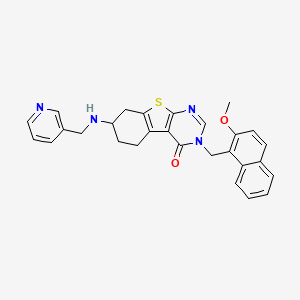
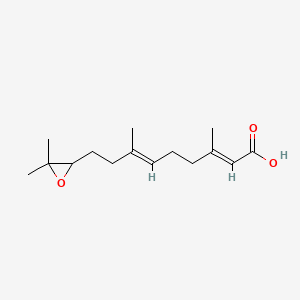
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
